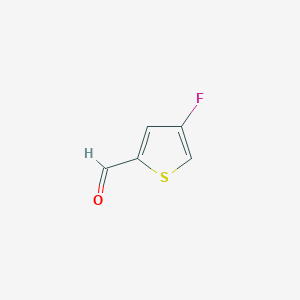

4-Fluorothiophene-2-carbaldehyde

Descripción

Propiedades

IUPAC Name |

4-fluorothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FOS/c6-4-1-5(2-7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWOXRNFSSSREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617594 | |

| Record name | 4-Fluorothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32431-71-3 | |

| Record name | 4-Fluorothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Formylation of 4-Fluorothiophene

A common approach to prepare this compound is the formylation of 4-fluorothiophene or its derivatives. This involves introducing the aldehyde group at the 2-position of the thiophene ring, often via electrophilic substitution reactions.

Vilsmeier-Haack Reaction : This classical method uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to generate an electrophilic formylating agent. The reaction proceeds by mixing 4-fluorothiophene with DMF and slowly adding POCl3 under controlled temperature (typically 0–60 °C). The intermediate iminium salt reacts with the thiophene ring to yield the 2-carbaldehyde derivative after hydrolysis.

Advantages : This method is well-established, cost-effective, and suitable for industrial scale.

Limitations : Use of POCl3 requires careful handling due to toxicity and corrosiveness; yields can vary depending on reaction conditions.

Synthesis via 2-Thiophenecarboxaldehyde Followed by Fluorination

An alternative route involves first synthesizing 2-thiophenecarboxaldehyde and then introducing the fluorine atom at the 4-position.

Synthesis of 2-Thiophenecarboxaldehyde : According to patent CN102627627A, 2-thiophenecarboxaldehyde can be synthesized in a one-step reaction using thiophene, solid phosgene (triphosgene), and N,N-dimethylformamide (DMF) in chlorobenzene solvent. The reaction proceeds at low temperature with gradual warming, followed by hydrolysis and extraction, yielding up to 88% product purity and yield.

Fluorination Step : Electrophilic fluorination or nucleophilic aromatic substitution can be employed to introduce fluorine at the 4-position. However, direct fluorination of thiophene rings is challenging due to regioselectivity and reactivity issues.

Cross-Coupling and Functional Group Transformation

Recent advances in transition metal-catalyzed cross-coupling reactions provide alternative synthetic strategies:

Suzuki or Kumada Coupling : Starting from 4-bromo- or 4-fluorothiophene derivatives, palladium-catalyzed cross-coupling with formyl-containing boronic acids or equivalents can yield this compound.

Example : The use of Pd(dppf)Cl2 catalyst in Kumada–Tamao–Corriu cross-coupling has been reported to efficiently form substituted thiophenes with high regioselectivity and moderate to good yields (up to 61% in related systems).

Advantages : High selectivity, milder conditions, and potential for functional group tolerance.

Limitations : Requires expensive catalysts and ligands; may involve multiple steps.

Decarboxylation of 5-(4-Fluorophenyl)thiophene-2-carboxylic Acid

Another synthetic approach involves the decarboxylation of 5-(4-fluorophenyl)thiophene-2-carboxylic acid under copper catalysis to yield fluorinated thiophene derivatives, which can be further functionalized to aldehydes.

- This method is more relevant for preparing 2-(4-fluorophenyl)thiophene but demonstrates the utility of copper-catalyzed decarboxylation in fluorinated thiophene chemistry.

Detailed Reaction Conditions and Yields

| Method | Starting Materials | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Vilsmeier-Haack formylation of 4-fluorothiophene | 4-Fluorothiophene, DMF | POCl3 | 0–60 °C, hydrolysis | Moderate to High (varies) | Classical method, requires careful POCl3 handling |

| One-step synthesis of 2-thiophenecarboxaldehyde (precursor) | Thiophene | Triphosgene, DMF, chlorobenzene | 0 °C to 85 °C, hydrolysis | 72–88% | High yield, industrially suitable, low toxicity compared to phosgene |

| Pd-catalyzed cross-coupling | 4-Bromothiophene, formyl boronic acid | Pd(dppf)Cl2, K2CO3 | 120 °C, inert atmosphere | ~61% (related systems) | High regioselectivity, expensive catalysts |

| Copper-catalyzed decarboxylation | 5-(4-Fluorophenyl)thiophene-2-carboxylic acid | Cu powder | Heating, decarboxylation | ~85% (related compounds) | Useful for fluorinated thiophene derivatives |

Research Findings and Industrial Relevance

The triphosgene/DMF method for 2-thiophenecarboxaldehyde synthesis is notable for its safety and scalability, avoiding the direct use of toxic phosgene gas. This method can be adapted for fluorinated thiophenes by starting from fluorinated thiophene substrates or by subsequent fluorination steps.

The Vilsmeier-Haack reaction remains a cornerstone for aldehyde introduction on thiophene rings, including fluorinated derivatives, due to its operational simplicity and moderate to good yields.

Transition metal-catalyzed cross-coupling reactions have expanded the toolbox for regioselective functionalization of thiophenes, enabling the synthesis of complex fluorinated aldehydes with controlled substitution patterns.

Copper-catalyzed decarboxylation offers a complementary approach for introducing fluorinated aryl groups onto thiophene rings, which can be further transformed into aldehydes.

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluorothiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

Oxidation: Formation of 4-fluorothiophene-2-carboxylic acid.

Reduction: Formation of 4-fluorothiophene-2-methanol.

Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Fluorothiophene-2-carbaldehyde is extensively used in scientific research due to its versatile properties. Some of its applications include:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It is utilized in the fabrication of organic semiconductors and other advanced materials.

Mecanismo De Acción

The mechanism of action of 4-Fluorothiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The fluorine atom can influence the electronic properties of the thiophene ring, affecting its reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde

- Structure : A thiophene ring with a methoxy-substituted phenyl group at the 5-position and a formyl group at the 2-position.

- Key Differences : The methoxy group (-OCH₃) is electron-donating, which reduces the electrophilicity of the aldehyde compared to the fluorine-substituted analogue. This alters its reactivity in cross-coupling or condensation reactions.

- Applications : Used in materials science and medicinal chemistry for synthesizing conjugated polymers or bioactive molecules .

4-Methylthiophene-2-carbaldehyde

- Structure : A methyl group (-CH₃) at the 4-position and a formyl group at the 2-position.

- Key Differences : The methyl group is electron-donating, leading to decreased aldehyde reactivity. This compound is less polar than its fluorinated counterpart, affecting solubility in polar solvents.

- Applications : Intermediate in the synthesis of ligands and catalysts .

Thiazole-Based Carbaldehydes

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde

- Structure : A thiazole ring (containing nitrogen and sulfur) substituted with a 4-fluorophenyl group at the 4-position and a formyl group at the 2-position.

- Molecular Formula: C₁₀H₆FNOS; Molecular Weight: 207.22 g/mol.

- Key Differences : The thiazole core introduces basicity due to the nitrogen atom, enabling coordination with metal catalysts. The fluorophenyl group enhances π-π stacking interactions, making it useful in supramolecular chemistry.

- Applications : Building block for pharmaceuticals and organic electronic materials .

Extended π-Systems: Tetrathiafulvalene (TTF) Derivatives

2-(1,3-Dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde

- Structure : A fused dithiole-dithiolene system with a formyl group at the 4-position.

- Key Differences : The extended conjugation and sulfur-rich structure confer unique redox properties, enabling applications in conductive materials and molecular electronics.

- Applications : Intermediate for synthesizing redox-active TTF derivatives, such as organic conductors or sensors .

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|---|---|

| 4-Fluorothiophene-2-carbaldehyde | Thiophene | 4-F, 2-CHO | C₅H₃FOS | 130.14 | 32431-71-3 | Pharmaceutical intermediates |

| 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde | Thiophene | 5-(4-MeOPh), 2-CHO | C₁₂H₁₀O₂S | 218.27* | - | Conjugated polymers |

| 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde | Thiazole | 4-(4-FPh), 2-CHO | C₁₀H₆FNOS | 207.22 | 383142-69-6 | Organic electronics |

| 2-(1,3-Dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde | Dithiole | Fused rings, 4-CHO | C₇H₄OS₄ | 232.31* | - | Conducting materials |

*Calculated based on molecular formula.

Research Findings and Trends

- Electronic Effects : Fluorine substitution in this compound enhances its utility in Suzuki-Miyaura couplings due to increased electrophilicity, whereas methoxy or methyl groups favor less reactive pathways .

- Heterocycle Influence : Thiazole-based aldehydes exhibit superior metal-binding capacity compared to thiophene analogues, enabling their use in catalytic systems .

- Material Science : TTF-derived carbaldehydes are pivotal in developing organic field-effect transistors (OFETs) due to their tunable redox states .

Actividad Biológica

4-Fluorothiophene-2-carbaldehyde is an organosulfur compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 130.14 g/mol. The compound features a thiophene ring with a fluorine atom at the 4-position and an aldehyde functional group at the 2-position. This unique structure contributes to its reactivity and interaction with biological systems.

The compound's biochemical properties are significant due to its ability to interact with various enzymes and proteins:

- Enzyme Interactions : It is known to interact with aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. This interaction can lead to modifications in protein structure and function due to covalent bonding with nucleophilic amino acid residues.

- Metabolic Pathways : this compound is involved in several metabolic pathways related to aldehyde metabolism and detoxification processes.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Oxidative Stress Induction : Research indicates that this compound can induce oxidative stress in cells, activating stress-responsive signaling pathways such as MAPK and NF-κB. These pathways are crucial for regulating cell survival, proliferation, and apoptosis.

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors and epigenetic regulators, thereby affecting cellular responses to environmental stimuli.

Subcellular Localization

Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action:

- Targeting Cellular Compartments : The compound can localize to specific compartments such as the cytoplasm, nucleus, or mitochondria. Its localization may influence mitochondrial function and oxidative phosphorylation, providing insights into potential therapeutic applications.

Biological Activity Summary Table

| Biological Activity | Description |

|---|---|

| Enzyme Interaction | Interacts with aldehyde dehydrogenases; modifies protein structures through covalent bonding |

| Oxidative Stress Induction | Activates MAPK and NF-κB pathways; regulates apoptosis and cell survival |

| Gene Expression Modulation | Alters transcription factor activity; influences cellular responses |

| Subcellular Localization | Targets mitochondria; affects mitochondrial function |

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Properties : Research has shown that compounds containing thiophene rings often exhibit antimicrobial properties. A study demonstrated that derivatives of thiophene compounds displayed significant antibacterial activity against various pathogens.

- Anti-inflammatory Effects : Other studies have highlighted the anti-inflammatory potential of thiophene derivatives, suggesting that this compound may also possess similar properties, making it a candidate for further exploration in inflammatory disease models.

- Cancer Research : The compound's ability to induce oxidative stress has been linked to potential anticancer activities. By modulating signaling pathways associated with cell growth and apoptosis, it could play a role in cancer therapeutics.

Q & A

Q. What are the optimal synthetic routes for 4-Fluorothiophene-2-carbaldehyde, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : The synthesis typically involves halogenation of thiophene derivatives followed by formylation. A detailed procedure includes:

- Step 1 : Fluorination of 2-thiophenecarbaldehyde using Selectfluor® or analogous agents in anhydrous DMF at 60–80°C for 12–24 hours .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by /-NMR (e.g., δ ~9.8 ppm for aldehyde proton) and FT-IR (C=O stretch ~1680–1700 cm) .

- Critical Parameters : Monitor reaction progress by TLC (Rf ~0.4 in 3:1 hexane/EtOAc) and ensure anhydrous conditions to avoid side reactions.

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Workflow :

GC-MS : Confirm molecular ion peak at m/z 144 (M) and fragmentation patterns matching fluorothiophene derivatives .

Elemental Analysis : Validate %C, %H, and %F (theoretical: C 50.0%, H 2.1%, F 13.2%) .

Multinuclear NMR : Compare -NMR shifts (δ ~-110 ppm for aromatic F) with literature data .

Q. What solvents and reaction conditions are compatible with this compound in downstream applications?

- Methodological Answer :

- Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) enhance solubility for nucleophilic substitutions. Avoid protic solvents (e.g., MeOH) to prevent aldehyde hydration .

- Stability : Store under inert atmosphere at -20°C; monitor degradation via HPLC (C18 column, 70:30 MeOH/HO, retention time ~5.2 min) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

- Methodological Answer :

- Software Tools : Use Mercury CSD 2.0 to compare packing motifs and intermolecular interactions (e.g., F···H hydrogen bonds) with Cambridge Structural Database entries .

- Refinement Protocols : Apply SHELXL for high-resolution data (R-factor < 5%) and validate against twinning metrics (e.g., Hooft parameter) .

Q. What computational modeling approaches predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (e.g., LUMO localization on aldehyde group).

- Transition State Analysis : Use Gaussian 16 to model Suzuki-Miyaura coupling barriers with Pd(PPh) .

Q. What strategies mitigate competing side reactions during derivatization of this compound?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the aldehyde group as a dithiolane adduct (e.g., using 1,2-ethanedithiol) to direct fluorothiophene reactivity .

- Kinetic Control : Optimize temperature (-10°C to 0°C) and stoichiometry (1.2 eq nucleophile) to favor mono-functionalization .

Q. How does this compound serve as a precursor for bioactive molecule synthesis?

- Methodological Answer :

- Case Study : React with hydrazines to form thiophene-based hydrazones, screened for antimicrobial activity via microbroth dilution (MIC ~8 µg/mL against S. aureus) .

- Mechanistic Insight : Fluorine’s electron-withdrawing effect enhances electrophilicity, improving binding to bacterial enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.